N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine

Catalog No.
S13469256
CAS No.
M.F
C20H29N3O7
M. Wt
423.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine

Product Name

N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine

IUPAC Name

(2S)-2-[[(2S)-3-acetyloxy-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C20H29N3O7

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C20H29N3O7/c1-11(2)8-16(20(28)29)22-19(27)17(10-30-12(3)24)23-18(26)15(21)9-13-4-6-14(25)7-5-13/h4-7,11,15-17,25H,8-10,21H2,1-3H3,(H,22,27)(H,23,26)(H,28,29)/t15-,16-,17-/m0/s1

InChI Key

UPTJEWVVYOYBFJ-ULQDDVLXSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(COC(=O)C)NC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine is a synthetic peptide composed of three amino acids: L-tyrosine, L-serine, and L-leucine. This compound features an acetyl group attached to the serine residue, which enhances its stability and bioactivity. The structure can be represented as:

C15H20N4O4\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}_{4}

This compound is of particular interest in biochemical research due to its potential therapeutic applications and unique structural properties.

Typical for peptides, including:

  • Hydrolysis: The peptide bond can be cleaved by water, leading to the release of individual amino acids.
  • Acetylation: The acetyl group can be transferred or removed under specific conditions, affecting the compound's reactivity and biological activity.
  • Oxidation: The phenolic hydroxyl group of the tyrosine residue can undergo oxidation, potentially altering the compound's properties and functions .

The biological activity of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine is primarily related to its role in cellular signaling and modulation of enzymatic activities. Peptides like this one can exhibit:

  • Antioxidant properties: Due to the presence of tyrosine, which can scavenge free radicals.
  • Neuroprotective effects: Potentially influencing neuropeptide signaling pathways.
  • Antimicrobial activity: Some studies suggest that similar peptides can inhibit microbial growth.

The synthesis of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps include:

  • Activation of amino acids: Using coupling reagents to facilitate the formation of peptide bonds.
  • Acetylation: The serine residue is acetylated during synthesis to form the O-acetyl derivative.
  • Cleavage and purification: The final peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).

Interaction studies involving N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine focus on its binding affinities with various biological targets, including enzymes and receptors. These studies help elucidate its mechanism of action and therapeutic potential. For instance:

  • Enzyme inhibition: Investigating how this compound affects the activity of enzymes involved in metabolic pathways.
  • Receptor binding: Assessing its affinity for neurotransmitter receptors may reveal insights into its neuroprotective effects .

Several compounds share structural similarities with N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine, including:

  • N-Acetyl-L-leucine: Similar in structure but lacks the tyrosine and serine components; primarily used for metabolic studies.
  • L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucine: A more complex peptide that includes additional amino acids, potentially offering enhanced biological activity due to increased complexity.
  • Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycyl-L-leucine: A larger peptide that may exhibit different pharmacological properties due to its diverse amino acid composition.

Uniqueness

N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine stands out due to its specific combination of amino acids and the presence of an acetyl group on serine, which may enhance its stability and bioactivity compared to other similar compounds. Its unique structure suggests potential for targeted therapeutic applications not fully explored in other peptides.

This detailed overview highlights both the chemical significance and potential applications of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine within biochemical research and pharmaceutical development. Further studies are warranted to fully understand its mechanisms and benefits in various contexts.

XLogP3

-2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

423.20055027 g/mol

Monoisotopic Mass

423.20055027 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

Explore Compound Types